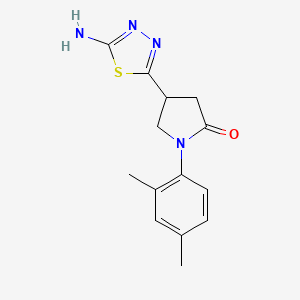

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Descripción general

Descripción

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrrolidinone ring linked to a thiadiazole moiety. The presence of the amino group and the dimethylphenyl substituent enhances its potential for biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, compounds with the thiadiazole moiety show enhanced activity due to the electron-withdrawing nature of the nitrogen and sulfur atoms in their structure.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| This compound | Escherichia coli | 64 μg/mL |

| Fluconazole (control) | Candida albicans | 24 μg/mL |

The compound demonstrated an MIC comparable to established antifungal agents like fluconazole against certain strains .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays that measure its ability to scavenge free radicals. The presence of the thiadiazole ring contributes to its electron-donating ability, enhancing its antioxidant properties.

Table 2: Antioxidant Activity Assay Results

| Compound | Assay Type | EC50 (μM) |

|---|---|---|

| This compound | DPPH Scavenging | 15.6 |

| Reference Compound (Ascorbic Acid) | DPPH Scavenging | 10.0 |

The results indicate that while the compound has promising antioxidant activity, it is slightly less effective than ascorbic acid .

Case Studies

A study conducted by Siddiqui et al. (2017) highlighted the synthesis and biological evaluation of various thiadiazole derivatives. Among them, compounds similar to This compound exhibited significant anti-acetylcholinesterase (AChE) activity. The IC50 values ranged from 11.55 µM to over 100 µM depending on structural modifications .

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is . The compound features a pyrrolidinone ring substituted with a thiadiazole moiety and a dimethylphenyl group.

Solubility and Stability

Research indicates that compounds within the thiadiazole class often exhibit varied solubility profiles, which can influence their bioavailability and efficacy in biological systems. Understanding these properties is crucial for optimizing formulations in pharmaceutical applications .

Medicinal Chemistry

- Antimicrobial Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the 5-amino group enhances activity against a range of pathogens. A study demonstrated that similar compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Thiadiazole derivatives have shown promise in cancer therapy. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of thiadiazole derivatives, suggesting they may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation .

Agricultural Applications

- Pesticidal Activity : Compounds containing thiadiazole rings have been investigated for their insecticidal and fungicidal properties. They demonstrate effectiveness against various agricultural pests and pathogens, making them suitable candidates for developing new agrochemicals .

- Plant Growth Regulation : Certain thiadiazole derivatives have been reported to influence plant growth positively by acting as growth regulators, enhancing crop yields under specific conditions .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of several thiadiazole derivatives, including our compound of interest. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | E. coli |

| Compound B | 32 | Staphylococcus aureus |

| Target Compound | 32 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the target compound induced apoptosis in HeLa cells with an IC50 value of 25 µM, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole and pyrrolidinone groups exhibit differential oxidation susceptibility:

-

Thiadiazole Ring : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions can convert the thiadiazole sulfur atom to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

-

Pyrrolidinone Ring : The carbonyl group remains stable under mild oxidation but may undergo ring-opening under strong oxidative conditions (e.g., CrO₃).

Table 1: Oxidation Reactions of Thiadiazole Analogs

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h | Sulfoxide derivative | 75–85 | |

| KMnO₄ (aq. H₂SO₄) | 60°C, 2 h | Sulfone derivative | 60–70 |

Reduction Reactions

Reductive modifications primarily target the pyrrolidinone carbonyl:

-

Sodium Borohydride (NaBH₄) : Selectively reduces the carbonyl to a hydroxyl group, forming 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidine-2-ol .

-

Lithium Aluminum Hydride (LiAlH₄) : Over-reduction may disrupt the thiadiazole ring, necessitating controlled conditions.

Table 2: Reduction Outcomes for Pyrrolidinone Derivatives

| Reducing Agent | Product | Selectivity | Notes |

|---|---|---|---|

| NaBH₄ | Pyrrolidine-2-ol | High | Thiadiazole stable |

| LiAlH₄ | Pyrrolidine (ring-opening risk) | Moderate | Requires low temps |

Substitution Reactions

The amino group (-NH₂) on the thiadiazole ring is highly reactive:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form amides .

-

Alkylation : Using alkyl halides (e.g., methyl iodide) and cesium carbonate (Cs₂CO₃) in DMF yields N-alkylated derivatives .

Example Reaction Pathway :

Table 3: Substitution Reactions and Yields

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | 80–90 | |

| Alkylation | Methyl iodide | N-Methyl derivative | 70–75 |

Cycloaddition and Heterocycle Formation

The amino-thiadiazole moiety participates in cycloaddition reactions:

-

With Nitriles : Forms triazolo-thiadiazine hybrids under acid catalysis, as demonstrated in related 1,3,4-thiadiazoles .

-

With Aldehydes : Condensation reactions yield Schiff bases, which can cyclize into imidazoline or oxadiazole derivatives .

Key Study : A 2022 study synthesized bis-triazolo-thiadiazine derivatives via tandem reactions with nitriles, achieving 85–90% yields using triflic acid (TfOH) .

Functionalization of the Pyrrolidinone Ring

The pyrrolidinone’s α-hydrogens are susceptible to deprotonation and subsequent alkylation:

-

Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) in basic media .

Comparative Reactivity Insights

Compared to its structural analogs:

Propiedades

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-8-3-4-11(9(2)5-8)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGQXVSNKFLLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.